molecular formula C16H7BrO2 B13031854 6-Bromoaceanthrylene-1,2-dione

6-Bromoaceanthrylene-1,2-dione

Cat. No.: B13031854
M. Wt: 311.13 g/mol
InChI Key: FXSYOIJKTMIGRR-UHFFFAOYSA-N
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Description

6-Bromoaceanthrylene-1,2-dione is a brominated derivative of anthracene, characterized by the presence of a bromine atom at the 6th position and two ketone groups at the 1st and 2nd positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoaceanthrylene-1,2-dione typically involves the bromination of anthracene followed by oxidation. One common method includes the reaction of 9-bromoanthracene with oxalyl chloride in carbon disulfide (CS2) under a nitrogen atmosphere, followed by the addition of anhydrous aluminum chloride (AlCl3). The reaction mixture is stirred at low temperatures and then allowed to react overnight at room temperature. The resulting product is purified through filtration and washing .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromoaceanthrylene-1,2-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The ketone groups can participate in redox reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form polycyclic aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like oxone (potassium peroxymonosulfate) in methanol are employed.

    Cyclization Reactions: Catalysts like palladium or copper salts are used under specific temperature and pressure conditions.

Major Products: The major products formed from these reactions include various substituted anthracene derivatives, polycyclic aromatic hydrocarbons, and other brominated compounds .

Mechanism of Action

The mechanism of action of 6-Bromoaceanthrylene-1,2-dione primarily involves its ability to participate in charge transfer interactions and form stable complexes with various molecular targets. The bromine atom and ketone groups play a crucial role in these interactions, influencing the compound’s electronic properties and reactivity. These interactions are essential for its applications in organic electronics and fluorescent probes .

Comparison with Similar Compounds

    9-Bromoanthracene: Similar in structure but lacks the ketone groups, making it less reactive in certain chemical reactions.

    Anthracene-1,2-dione: Lacks the bromine atom, resulting in different electronic properties and reactivity.

    6-Bromo-1,2-naphthoquinone: Shares the bromine and ketone functionalities but has a different aromatic core, leading to distinct chemical behavior.

Uniqueness: 6-Bromoaceanthrylene-1,2-dione is unique due to the combination of bromine and ketone groups on the anthracene core, which imparts specific electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic interactions and molecular recognition .

Properties

Molecular Formula

C16H7BrO2

Molecular Weight

311.13 g/mol

IUPAC Name

6-bromoaceanthrylene-1,2-dione

InChI

InChI=1S/C16H7BrO2/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15(18)16(13)19/h1-7H

InChI Key

FXSYOIJKTMIGRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C2Br)C=CC=C4C(=O)C3=O

Origin of Product

United States

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